4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide
Description
The compound 4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide is a nitrogen-containing spirocyclic molecule with a complex architecture. Its structure features a 1,4-diazaspiro[4.5]decane core, where the spiro junction connects a six-membered ring (likely piperidine or pyran-like) and a five-membered ring. Key substituents include:
- A hydroxy group at position 2.
- 3,3-dimethyl groups on the diazaspiro system.
- A thiophen-2-yl moiety at position 2.
- A ketone at position 6 and an N-oxide at position 1.
Such structural features are critical in medicinal chemistry, particularly for CNS-targeting molecules or enzyme inhibitors .
Properties
CAS No. |
510737-96-9 |
|---|---|
Molecular Formula |
C14H18N2O3S |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
1-hydroxy-2,2-dimethyl-4-oxido-3-thiophen-2-yl-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one |
InChI |
InChI=1S/C14H18N2O3S/c1-13(2)12(10-6-5-9-20-10)15(18)14(16(13)19)8-4-3-7-11(14)17/h5-6,9,19H,3-4,7-8H2,1-2H3 |
InChI Key |
UUDQSYZUXIZLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2(N1O)CCCCC2=O)[O-])C3=CC=CS3)C |
solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a suitable spirocyclic precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors could also be explored to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or sulfoxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the thiophene group can enhance lipophilicity, facilitating cellular uptake. For instance, studies have shown that derivatives of thiophene-containing compounds can act as effective inhibitors against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range.
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, compounds structurally related to 4-hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in cancer models, suggesting a pathway for therapeutic intervention.
Synthesis and Derivative Studies
The synthesis of this compound often involves multi-step processes that can yield various derivatives with enhanced biological activity. For example:
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| A | L-proline catalyzed reaction | Antimicrobial |
| B | Reductive amination | Anticancer |
| C | Buchwald-Hartwig coupling | Antiviral |
These methods highlight the versatility of synthetic approaches in modifying the compound's structure to optimize its pharmacological properties.
Case Study 1: Antimicrobial Efficacy
In a study published by researchers at Nizam College, derivatives of the compound were evaluated for their antimicrobial efficacy against standard bacterial strains. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values as low as 0.5 µg/mL.
Case Study 2: Cancer Cell Line Testing
A comprehensive study assessed the anticancer properties of several derivatives in various cancer cell lines, including breast and lung cancers. The results indicated that certain derivatives inhibited cell growth by more than 70% at concentrations below 10 µM, showcasing their potential as lead compounds for further development.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Diazaspiro Compounds
The following table summarizes structurally analogous compounds and their distinguishing features:
Key Comparative Insights:
N-Oxide functionality increases polarity and may improve aqueous solubility, a critical factor in drug bioavailability. This contrasts with thione derivatives (e.g., CAS 899926-57-9), where the sulfur atom contributes to lipophilicity and metal-binding capacity .
Synthetic Pathways :
- The target compound’s synthesis may involve oxidation steps analogous to the β-fragmentation observed in , where a hindered β-keto nitroxide undergoes ring opening to form a spiro N-oxide .
Conformational Flexibility :
- The spiro[4.5]decane system restricts puckering modes compared to larger spiro systems (e.g., spiro[5.5]undecane in ). Computational studies using Cremer-Pople puckering parameters () could elucidate conformational preferences .
Biological Activity
4-Hydroxy-3,3-dimethyl-2-(thiophen-2-yl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and DNA interaction capabilities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure which contributes to its biological activity. The presence of the thiophene ring and the diazaspiro moiety enhances its potential interactions with biological targets.
1. Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
| Bacillus subtilis | 16 |
These results indicate that the compound has broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .
2. Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that as the concentration of the compound increased, its free radical scavenging activity also increased significantly.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
| 80 | 90 |
This data suggests that the compound possesses strong antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
3. DNA Interaction Studies
The interaction of the compound with DNA was assessed through various assays, including DNA cleavage and binding studies. The results indicated that the compound can effectively bind to DNA and induce cleavage under certain conditions.
- DNA Binding Affinity: The compound showed a hypsochromic shift in absorption spectra when bound to calf thymus DNA, indicating strong interaction.
- Cleavage Activity: In vitro studies demonstrated that the compound could cleave plasmid DNA at specific concentrations, suggesting potential applications in cancer therapy where targeted DNA damage is desired .
Case Studies
Several studies have been conducted to further elucidate the biological activities of this compound:
- Antimicrobial Efficacy Study : A study published in Journal of Scientific Perspectives highlighted the effectiveness of the compound against multiple bacterial strains. The study utilized standard disc diffusion methods to assess antimicrobial activity .
- Antioxidant Mechanism Investigation : Research conducted by Ünaldi et al. detailed the mechanism behind the antioxidant activity using various concentrations and comparing them against standard antioxidants like BHT (Butylated Hydroxytoluene) .
- DNA Interaction Analysis : A comprehensive study on DNA binding and cleavage was performed using pBR322 plasmid DNA, revealing that the compound interacts electrostatically with DNA and can induce oxidative cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
